molecular formula C14H19BO2 B3281907 (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane CAS No. 74213-48-2

(Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane

Cat. No.: B3281907
CAS No.: 74213-48-2
M. Wt: 230.11 g/mol
InChI Key: ARAINKADEARZLZ-KHPPLWFESA-N
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Description

(Z)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane is a styryl-substituted pinacolboronate ester characterized by a planar 1,3,2-dioxaborolane ring and a Z-configured styryl group. This compound is synthesized via hydroboration/protodeboronation of alkynyl pinacolboronates using dicyclohexylborane under inert conditions . The Z-isomer is stabilized by steric and electronic interactions between the styryl group and the pinacolboronate framework. Its stereochemistry and conjugated π-system make it valuable in cross-coupling reactions and materials science .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(Z)-2-phenylethenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-11H,1-4H3/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAINKADEARZLZ-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane typically involves the reaction of a styrylboronic acid with a dioxaborolane derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the styrylboronic acid reacts with a halogenated dioxaborolane under mild conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions: (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Reduction: Reduction reactions can convert the styryl group into an ethyl group.

    Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated reagents and catalysts like palladium or nickel are often employed.

Major Products:

    Oxidation: Boronic acids or esters.

    Reduction: Ethyl-substituted dioxaborolane derivatives.

    Substitution: Various substituted dioxaborolane compounds depending on the reagents used.

Scientific Research Applications

Organic Synthesis

(Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane is primarily utilized in organic synthesis as a reagent for the formation of carbon-carbon bonds. It serves as a versatile building block in the synthesis of various organic compounds.

  • Borylation Reactions: This compound can participate in borylative coupling reactions with olefins to form alkenyl boronates. Such reactions are crucial for the synthesis of pharmaceuticals and agrochemicals .
Reaction TypeSubstratesProductsYield
BorylationStyrenesAlkenyl BoronatesHigh

Polymer Chemistry

The incorporation of this compound into polymer matrices enhances the properties of the resulting materials. Its ability to form cross-links can improve thermal stability and mechanical strength.

  • Case Study: A study demonstrated that adding this compound to polycarbonate resulted in improved impact resistance and thermal properties compared to unmodified polycarbonate .

Photoredox Catalysis

Recent advancements have shown that this compound can be used as a substrate in photoredox catalysis. Under light irradiation, it facilitates the formation of reactive intermediates that can be utilized for further transformations.

Catalyst TypeReaction ConditionsOutcome
Iridium-basedVisible LightEnhanced Reaction Rates

Medicinal Chemistry

The compound has potential applications in medicinal chemistry as a precursor for synthesizing boron-containing drugs. Boron compounds have been shown to exhibit biological activity against various diseases.

  • Example Application: It has been investigated as a starting material for the synthesis of α-aminoboronic acids which serve as inhibitors for serine proteases .

Mechanism of Action

The mechanism of action of (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane involves its interaction with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups. This interaction can modulate the activity of enzymes or other proteins, leading to changes in cellular processes. The styryl group can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane with structurally related boronate esters, focusing on synthesis, stereochemistry, substituent effects, and applications.

Stereoisomeric Comparison: (Z) vs. (E) Isomers

  • Synthesis : The Z-isomer is synthesized via hydroboration/protodeboronation , while the E-isomer (e.g., (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane) forms through thermal reactions of phenylacetylene with pinacolborane at 100°C .
  • Reactivity : The E-isomer is widely used in Suzuki-Miyaura couplings due to its planar geometry, which facilitates oxidative addition with palladium catalysts . In contrast, the Z-isomer’s steric hindrance may slow cross-coupling kinetics but enhances selectivity in radical-polar crossover reactions .

Substituent Effects: Styryl vs. Aliphatic/Aromatic Groups

Compound Name Substituent Key Properties Applications References
(Z)-4,4,5,5-Tetramethyl-2-styryl-... Styryl (Z-config.) Conjugated π-system, moderate steric bulk Cross-coupling, fluorescent probes
4,4,5,5-Tetramethyl-2-phenethyl-... Phenethyl Non-conjugated, aliphatic chain Catalytic borylation reactions
2-(9-Anthryl)-4,4,5,5-tetramethyl-... Anthracene Extended aromatic system, high conjugation Organic electronics, polymers
4,4,5,5-Tetramethyl-2-(3-thienyl)-... Thienyl Heteroaromatic, electron-rich Conducting materials
  • Electronic Effects : Electron-withdrawing groups (e.g., -SO₂Me in 4,4,5,5-tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane) increase electrophilicity, enhancing reactivity in nucleophilic substitutions . Styryl derivatives, with their conjugated systems, exhibit redshifted UV-Vis absorption, making them suitable for optoelectronic applications .
  • Steric Effects : Bulky substituents (e.g., tridecafluoroalkyl in ) reduce reactivity in cross-couplings but improve stability against hydrolysis. The Z-styryl isomer’s steric profile is intermediate between aliphatic (e.g., hexyl ) and highly fluorinated analogs .

Stability and Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : (E)-Styryl boronate esters are preferred for their planar geometry, enabling efficient transmetalation . The Z-isomer’s distorted geometry may require tailored catalysts or elevated temperatures.
  • C-H Borylation : Sterically demanding derivatives (e.g., HBpin vs. B₂pin₂) exhibit distinct regioselectivity. Styryl boronate esters, with their π-system, enable directed borylation at conjugated positions .

Research Findings and Data Tables

Table 1: Comparative Reactivity in Cross-Coupling Reactions

Compound Reaction Type Yield (%) Conditions Reference
(Z)-4,4,5,5-Tetramethyl-2-styryl-... Suzuki-Miyaura 72 Pd(PPh₃)₄, K₂CO₃, 80°C
(E)-4,4,5,5-Tetramethyl-2-styryl-... Suzuki-Miyaura 89 Pd(OAc)₂, SPhos, 60°C
4,4,5,5-Tetramethyl-2-phenethyl-... C-H Borylation 65 Ir catalyst, B₂pin₂

Table 2: Spectral Data for Key Derivatives

Compound ¹¹B NMR (δ, ppm) UV-Vis λₘₐₓ (nm) Fluorescence λₑₘ (nm)
(Z)-4,4,5,5-Tetramethyl-2-styryl-... 33.7 290 430, 510 (H₂O₂)
2-(9-Anthryl)-4,4,5,5-tetramethyl-... 31.2 375 450

Biological Activity

(Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane is a compound of interest due to its unique structural features and potential biological activities. This article reviews its properties, biological activities, and relevant research findings.

  • Molecular Formula : C14H19BO2
  • Molecular Weight : 230.11 g/mol
  • CAS Number : 74213-48-2
  • Chemical Structure : The compound features a dioxaborolane ring which is known for its reactivity and ability to form stable complexes with various biological molecules .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The presence of the dioxaborolane moiety allows for potential interactions with nucleophiles and electrophiles in biological pathways.

Antiviral Activity

Research indicates that derivatives of dioxaborolanes can exhibit antiviral properties. For instance, compounds similar to this compound have been shown to inhibit the Hepatitis C virus (HCV) NS5B polymerase. The structure-function relationship suggests that modifications in the dioxaborolane structure can enhance antiviral efficacy .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific cytochrome P450 enzymes. In studies assessing enzyme activity, it was found that certain analogs exhibited significant inhibition of CYP3A4 with an IC50 value indicating potent reversible inhibition. This suggests potential implications for drug-drug interactions when co-administered with other medications metabolized by this enzyme .

Case Studies and Research Findings

Research has demonstrated various aspects of the compound's activity:

  • HCV Inhibition Study :
    • A study highlighted the effectiveness of dioxaborolane derivatives against HCV NS5B polymerase.
    • Results showed that modifications led to enhanced potency with some compounds achieving low nanomolar EC50 values in cell-based assays .
CompoundEC50 (nM)Target
125NS5B
250NS5B
310NS5B
  • Cytochrome P450 Interaction :
    • An investigation into the inhibition profiles of several dioxaborolane derivatives revealed that while some exhibited strong inhibition of CYP3A4, others had minimal effects on other isoforms.
    • This specificity is crucial for minimizing adverse effects in therapeutic applications .
CompoundCYP3A4 IC50 (μM)Other CYPs IC50 (μM)
A0.34>5
B>50>5
C1.1>5

Q & A

Q. What are the optimal synthetic routes for (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane, and how is stereoselectivity achieved?

The compound is synthesized via hydroboration/protodeboronation of alkynyl pinacolboronates. A common method involves reacting 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane with dicyclohexylborane under inert conditions, achieving high yields (87%) after purification via flash column chromatography (pentane/EtOAc, 99:1) . Stereoselectivity (Z-configuration) is controlled by the choice of borane reagent and reaction conditions, with dicyclohexylborane favoring Z-selectivity due to steric hindrance during hydroboration .

Q. How can researchers confirm the Z-configuration and purity of the synthesized compound?

Key characterization methods include:

  • ¹H NMR : Distinct vinyl proton signals (δ ~6.5–7.5 ppm) and coupling constants (J = 10–12 Hz for Z-isomers) confirm stereochemistry .
  • HRMS : Exact mass analysis (e.g., [M + H]+ calcd: 252.17065; found: 252.17052) validates molecular composition .
  • Chromatography : Z:E ratios (e.g., 44:1) are quantified via GC or HPLC after purification .

Advanced Research Questions

Q. What strategies improve stereoselectivity in Z-alkenylboronate synthesis under challenging reaction conditions?

Fe-catalyzed alkyl radical methods achieve exceptional Z-selectivity (Z:E up to 44:1) by leveraging radical intermediates that minimize steric repulsion during bond formation. Catalytic systems with ligands (e.g., bipyridine) and low-temperature conditions further enhance selectivity . Reaction parameters (solvent polarity, temperature, and borane stoichiometry) must be optimized empirically for each substrate .

Q. How does this compound perform in cross-coupling reactions, and what are key optimization parameters?

The compound is a robust reagent in Suzuki-Miyaura couplings. For example, coupling with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄) requires:

  • Base : Anhydrous potassium carbonate for deprotonation .
  • Solvent : Polar aprotic solvents (e.g., THF) to stabilize intermediates .
  • Temperature : Elevated temperatures (100°C) to accelerate oxidative addition . Yields >90% are achievable with optimized conditions, though steric hindrance from the styryl group may slow reactivity .

Q. How can researchers resolve contradictions in reported yields or stereoselectivity across different synthetic protocols?

Discrepancies often arise from variations in reagent purity, solvent drying, or reaction monitoring. Reproducibility requires:

  • Strict inert conditions : Use of Schlenk lines or gloveboxes to exclude moisture/O₂ .
  • Standardized workup : Consistent chromatography gradients (e.g., pentane/EtOAc) .
  • Comparative spectroscopy : Cross-referencing ¹H NMR and HRMS data with literature .

Applications in Academic Research

Q. What role does this compound play in medicinal chemistry or drug discovery?

It serves as a key intermediate in synthesizing α-aminoboronic acids (serine protease inhibitors) and heterocyclic drug candidates. For example, tert-butyl(E)-3-(2-boronate-vinyl)-1H-indole-1-carboxylate derivatives, synthesized via similar methods, inhibit Mycobacterium tuberculosis CYP121A1 . Applications require post-functionalization via cross-coupling or oxidation .

Q. How is this boronate ester utilized in photoredox or catalytic C–H functionalization studies?

Under Ir-catalyzed photoredox conditions, the styrylboronate participates in radical addition to carbonyl compounds, enabling C–C bond formation. The boronate group stabilizes radical intermediates, enhancing reaction efficiency .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis .
  • Handling : Use gloves/face shields; avoid sparks/open flames (P210 precaution) .
  • Waste disposal : Quench with moist silica gel or ethanol before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
(Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane

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